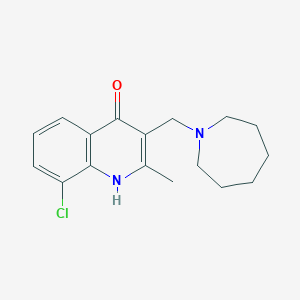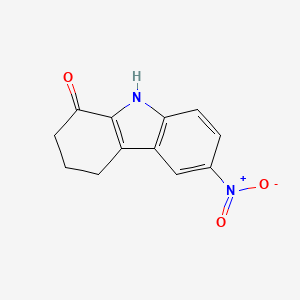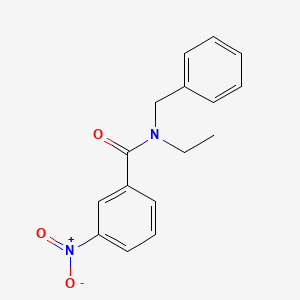
3-(1-azepanylmethyl)-8-chloro-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Azepanylmethyl)-8-chloro-2-methyl-4-quinolinol is a derivative of the quinolinol family, a group of compounds known for their various applications in organic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of quinolinol derivatives involves various chemical reactions, often starting from simple precursors. For instance, Wilcox et al. (1984) discuss the synthesis of technetium(V) complexes of 8-quinolinolates, showcasing the versatility in synthesizing quinolinol derivatives (Wilcox, Heeg, & Deutsch, 1984).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by the quinoline backbone, which can be modified in various ways. The study by Wang et al. (2002) on molecular geometries of [RuCl(qn)2NO] complexes provides insights into the structural aspects of quinolinol derivatives (Wang, Miki, Re, & Tokiwa, 2002).
Chemical Reactions and Properties
Quinolinol derivatives participate in a range of chemical reactions. For example, Ismail, Abass, and Hassan (2000) describe nucleophilic substitution reactions of quinolinone derivatives (Ismail, Abass, & Hassan, 2000). Additionally, Sapochak et al. (2001) discuss the relationship between the chemical structure of methyl-substituted quinolinolates and their properties, highlighting the impact of structural modifications on their characteristics (Sapochak et al., 2001).
Physical Properties Analysis
Physical properties like photoluminescence and electroluminescence of quinolinol derivatives vary with structural changes. The study by Sapochak et al. (2001) provides insights into these aspects, particularly in the context of electroluminescent device performance (Sapochak et al., 2001).
特性
IUPAC Name |
3-(azepan-1-ylmethyl)-8-chloro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c1-12-14(11-20-9-4-2-3-5-10-20)17(21)13-7-6-8-15(18)16(13)19-12/h6-8H,2-5,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAQBRIONVENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Azepan-1-ylmethyl)-8-chloro-2-methylquinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5648645.png)
![2-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5648659.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinamine](/img/structure/B5648667.png)

![5-{[(4-methylphenyl)amino]methylene}dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5648680.png)
![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine](/img/structure/B5648688.png)
![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)



![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)